molecular formula C12H26N4O2 B14362824 N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide CAS No. 90216-42-5

N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide

Katalognummer: B14362824
CAS-Nummer: 90216-42-5
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: WTINRVZYJDWHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide is an organic compound with the molecular formula C12H28N4O2 It is a diamide derivative of hexanediamine, where the amine groups are substituted with dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide typically involves the reaction of hexanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Hexanediamine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-40°C. The pH of the reaction mixture is maintained between 7-9 to facilitate the formation of the bis(dimethylamino)methyl groups.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting amine groups to halides.

Major Products Formed

    Oxidation: Formation of corresponding amides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Wirkmechanismus

The mechanism of action of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide is unique due to its dual amide and dimethylamino functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

90216-42-5

Molekularformel

C12H26N4O2

Molekulargewicht

258.36 g/mol

IUPAC-Name

N,N'-bis[(dimethylamino)methyl]hexanediamide

InChI

InChI=1S/C12H26N4O2/c1-15(2)9-13-11(17)7-5-6-8-12(18)14-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18)

InChI-Schlüssel

WTINRVZYJDWHRQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CNC(=O)CCCCC(=O)NCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.